molecular formula C10H12N2O3 B554456 Z-Gly-NH2 CAS No. 949-90-6

Z-Gly-NH2

Cat. No. B554456
CAS RN: 949-90-6
M. Wt: 208.21 g/mol
InChI Key: HQYMUNCIMNFLDT-UHFFFAOYSA-N
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Description

Z-Gly-NH2, also known as N-(benzyloxycarbonyl)glycinamide or Z-glycinamide, is a compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.21 and is used in peptide synthesis .


Synthesis Analysis

The synthesis of Z-Gly-NH2 involves the reaction of glycinamide hydrochloride with benzyl chloroformate . This reaction is carried out in a solution of sodium hydrogencarbonate and sodium carbonate in water and acetone at 20°C for 3.5 hours . The yield of this reaction is approximately 86% .


Molecular Structure Analysis

Z-Gly-NH2 has a linear formula of C6H5CH2OOCNHCH2CONH2 . It contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

Z-Gly-NH2 is suitable for solution phase peptide synthesis . It reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .


Physical And Chemical Properties Analysis

Z-Gly-NH2 is a powder with a melting point of 136-139°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 447.1±38.0°C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

  • Z-Gly-NH2 is used in the development of anti-corrosion systems, particularly in epoxy nanocomposites loaded with functionalized zirconium-based metal-organic frameworks (Zr-MOFs). These systems exhibit smart pH-sensitive controlled-release activity and superior barrier properties (Ramezanzadeh et al., 2021).

  • In chromatography, Z-Gly-NH2 derivatives (such as Z-l-Ala-gly and Z-dl-ala-gly) are used for detecting peptide integrity or cleavage during papain-catalyzed reactions. This has applications in protein analysis and biotechnology (Abernethy & Srulevitch, 1976).

  • Gas phase IR spectra studies of tri-peptide Z-Pro-Leu-Gly-NH2 have been conducted to understand the effect of C-terminal amide capping on secondary structure, providing insights into peptide chemistry and molecular interactions (Chakraborty et al., 2012).

  • Z-Gly-NH2 plays a role in the photocatalytic hydrogen production from glycerol aqueous solutions, particularly in the context of using metal-organic frameworks (MOFs) as photocatalysts. This has implications for sustainable energy production (Rueda-Navarro et al., 2022).

  • It's involved in the engineering of photocatalysts for environmental applications, such as boosting tetracycline hydrochloride degradation (Jing et al., 2021).

  • Studies on glycine zwitterion hydration and ion-molecular complex formation in aqueous NaCl solutions have used Z-Gly-NH2 to investigate structural aspects of the hydration process, which is significant in understanding biochemical interactions (Fedotova & Kruchinin, 2012).

  • The peptide Z-Gly-NH2 has been studied for its effect on attenuating puromycin-induced amnesia in mice, suggesting its potential applications in neurobiology and pharmacology (Flexner et al., 1978).

  • Its applications extend to materials science, as seen in the study on porous ZnO platelets via controlled thermal decomposition of zinc glycerolate. This has implications for the development of materials with specific porosity and surface properties (Dong & Feldmann, 2012).

  • In the field of molecular biology, Z-Gly-NH2 has been used in electron capture dissociation studies to localize O-glycosylation sites in peptides. This is crucial for understanding protein modifications and interactions (Mirgorodskaya et al., 1999).

  • Structural studies of C-amidated amino acids and peptides, including Z-Gly-Phe-NH2, have been conducted to understand their molecular conformations and intermolecular interactions, which are important in peptide chemistry and drug design (In et al., 2000).

Safety And Hazards

When handling Z-Gly-NH2, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

properties

IUPAC Name

benzyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMUNCIMNFLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915230
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-NH2

CAS RN

949-90-6
Record name Phenylmethyl N-(2-amino-2-oxoethyl)carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=949-90-6
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Record name Benzyl carbamoylmethylcarbamate
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Record name 949-90-6
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Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Record name Benzyl carbamoylmethylcarbamate
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Record name BENZYL CARBAMOYLMETHYLCARBAMATE
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Synthesis routes and methods

Procedure details

The amine trifluoroacetate from Example 4 (215 mg, 0.180 mmol) is dissolved in N,N-dimethylformamide (2 ml). To this solution 1M sodium bicarbonate (200 μl, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) is added. After 1 h, the reaction mixture is diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with acetonitrile/water gives, after lyophilization of the product-containing fractions, the N-CBZ glyamide: C61H92N10O19, formula weight=1269.47.
[Compound]
Name
amine trifluoroacetate
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N-CBZ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
L Kisfaludy - Zeitschrift für Naturforschung B, 1978 - degruyter.com
… Catalytic hydrogenolysis of Z-Gly-NH2 and Z-Ala-NH2 … The usual catalytic hydrogenolysis of Z-Gly-NH2 [1] in methanol … shows the products of catalytic hydrogenolysis of Z-Gly-NH2. …
Number of citations: 2 www.degruyter.com
M Zaoral, F Brtnik - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
Condensation of J3-benzylthiopropionyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-S-benzylcysteine with prolyl-Nt-benzyloxycarbonyllysyl-glycine amide (VIla) and with prolyl-Nt-…
Number of citations: 15 cccc.uochb.cas.cz
MI Arifa, W Biana, F Fusettib, DB Janssena - Engineering amidases for … - research.rug.nl
peptide amidase (SbPam) that can selectively hydrolyze peptide C-terminal carboxamide groups was cloned from Glycin max (soybean). SbPam is 54 kDa monomeric protein, has a …
Number of citations: 2 research.rug.nl
EA HAGEN, T LOENNECHEN… - … Journal of Peptide …, 1984 - Wiley Online Library
… The C-terminal amide group of Z-Gly-NH2 (14) was protected as the 4,4'dimethoxybenzhydrylamide (Ddm-amide) (27) and this protection was retained throughout the synthesis until the …
Number of citations: 4 onlinelibrary.wiley.com
S Bjoerkman, S Castensson… - Journal of Medicinal …, 1979 - ACS Publications
Fourteen di-and tripeptide analogues ofMIF, Pro-Leu-Gly-NH2, havebeen synthesized and assayed for inhibition of oxotremorine-induced tremor. Replacement of Pro by HCO-Pro or …
Number of citations: 29 pubs.acs.org
M Planas, E Bardají, KJ Jensen… - The Journal of Organic …, 1999 - ACS Publications
“Peptide nucleic acid” (PNA) oligomers replace the oligonucleotide backbone of DNA with an achiral and neutral poly[N-(2-aminoethyl)glycine] backbone, and the four natural …
Number of citations: 41 pubs.acs.org
WC Jones, JJ Nestor… - Journal of the American …, 1973 - ACS Publications
… The latter peptide was elaborated from thioglycinamide prepared by the treatment of Z-Gly-NH2 with P2S5, followed by removal of the protecting group. The analog was found to …
Number of citations: 63 pubs.acs.org
F Brtnik, A Trka, M Zaoral - Collection of Czechoslovak Chemical …, 1975 - cccc.uochb.cas.cz
The heating of vasopressin-(7-9)-and oxytocin-(7-9)-tripeptide amides at 200 C leads to quick pyrolysis. The oxytocin tripeptide amide is considerably more stable than the analogous …
Number of citations: 5 cccc.uochb.cas.cz
P Dreyfuss - Journal of Medicinal Chemistry, 1974 - ACS Publications
In both lysine-vasopressin and arginine-vasopressin, the eighth position in the chain is occupied by a basic acid. A priori, it seems obvious that the cation-forming group in the side …
Number of citations: 19 pubs.acs.org
I Frič, M Buděšínský, F Brtník… - … of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
Proton magnetic resonance ct H-NMR) and circular dichroic (CD) spectra were measured on a) two homologous series of vasopressin C-terminal tripeptide-amides containing in …
Number of citations: 1 cccc.uochb.cas.cz

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